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Compound of Interest

Compound Name:

Methyl 2-chloro-5-

(trifluoromethyl)pyridine-4-

carboxylate

Cat. No.: B567736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of several key

trifluoromethylpyridine-containing herbicides. The protocols are intended to be a valuable

resource for researchers in the fields of agrochemical synthesis, herbicide development, and

crop protection. The information is compiled from various scientific and patent literature

sources.

Aryloxyphenoxypropionate Herbicides: Fluazifop-P-
butyl and Haloxyfop-P-methyl
Fluazifop-P-butyl and Haloxyfop-P-methyl are selective post-emergence herbicides used to

control annual and perennial grass weeds in broadleaf crops. Their mode of action involves the

inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.

Synthesis of Key Intermediates
The synthesis of these herbicides relies on key trifluoromethylpyridine intermediates, primarily

2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.

Methodological & Application

Check Availability & Pricing
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Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

This protocol describes a common method for the synthesis of 2-chloro-5-

(trifluoromethyl)pyridine from 3-picoline. The process involves chlorination and subsequent

fluorination.

Step 1: N-oxidation of 3-Picoline. 3-Picoline is oxidized to N-oxy-3-methylpyridine.

Step 2: Chlorination. The N-oxide is then reacted with a chlorinating agent, such as benzoyl

chloride, to yield 2-chloro-5-methylpyridine.

Step 3: Radical Chlorination. The methyl group is chlorinated using chlorine gas under UV

irradiation to form 2-chloro-5-(trichloromethyl)pyridine.

Step 4: Fluorination. The trichloromethyl group is fluorinated using a fluorinating agent like

hydrogen fluoride (HF) to yield the final product, 2-chloro-5-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This intermediate can be synthesized from 2-chloro-5-(trifluoromethyl)pyridine or through a

multi-step process starting from 2-chloro-5-methylpyridine.

Method A: From 2-Chloro-5-(trifluoromethyl)pyridine. 2-Chloro-5-(trifluoromethyl)pyridine is

subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric

chloride at elevated temperatures (150-170 °C) for several hours.

Method B: From 2-Chloro-5-chloromethylpyridine.

Chlorination: 2-chloro-5-chloromethylpyridine is reacted with chlorine gas at 130-145 °C

for 28-32 hours to synthesize 2,3-dichloro-5-(trichloromethyl)pyridine.

Fluorination: The crude 2,3-dichloro-5-(trichloromethyl)pyridine is then reacted with

hydrogen fluoride at 235-240 °C under pressure (6-10 bar) for 8 hours. The product is

purified by washing and reduced pressure distillation.
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Intermediat
e

Starting
Material

Key
Reagents

Yield (%) Purity (%) Reference

2-Chloro-5-

(trifluorometh

yl)pyridine

3-Picoline

Benzoyl

chloride, Cl2,

HF

- - [1]

2,3-Dichloro-

5-

(trifluorometh

yl)pyridine

2-Chloro-5-

(trifluorometh

yl)pyridine

Cl2, FeCl3 - - [2]

2,3-Dichloro-

5-

(trifluorometh

yl)pyridine

2-Chloro-5-

chloromethyl

pyridine

Cl2, HF 83.0 (overall) 99.7 [3]

Synthesis of Fluazifop-P-butyl
Fluazifop-P-butyl is synthesized from 2-chloro-5-(trifluoromethyl)pyridine and (R)-2-(4-

hydroxyphenoxy)propionic acid, followed by esterification with n-butanol.

Protocol 3: Synthesis of Fluazifop-P-butyl

Step 1: Synthesis of Fluazifop-P acid. (R)-2-(4-hydroxyphenoxy)propionic acid is reacted

with 2-fluoro-5-(trifluoromethyl)pyridine in N,N-dimethylformamide (DMF) in the presence of

potassium phosphate and tetra-(n-butyl)ammonium iodide at 50-60°C for 2 hours.

Step 2: Esterification. The resulting Fluazifop-P acid is then reacted with n-butanol. A one-pot

method involves the addition of 1,3,5-trichloro-2,4,6-triazine to the reaction mixture from Step

1, followed by the addition of butan-1-ol at 5-25°C for approximately 1.2 hours.
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Product
Starting
Materials

Key Reagents Yield (%) Reference

Fluazifop-P-butyl

2-Fluoro-5-

(trifluoromethyl)p

yridine, (R)-2-(4-

hydroxyphenoxy)

propionic acid,

butan-1-ol

Potassium

phosphate, tetra-

(n-

butyl)ammonium

iodide, 1,3,5-

trichloro-2,4,6-

triazine

81 [4]

Synthesis of Haloxyfop-P-methyl
Haloxyfop-P-methyl is synthesized via the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine

with (R)-2-(4-hydroxyphenoxy)propionic acid methyl ester.

Protocol 4: Synthesis of Haloxyfop-P-methyl

Step 1: Nucleophilic Aromatic Substitution. 2,3-dichloro-5-(trifluoromethyl)pyridine is

dissolved in a polar aprotic solvent like dimethylacetamide (DMAc).

Step 2: Reaction. (R)-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester is added to the

solution along with a base such as potassium carbonate. The reaction mixture is heated

under a nitrogen atmosphere.

Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and

the solvent is removed by vacuum distillation. An aqueous workup followed by acid washing

removes residual base and impurities. The organic phase is then washed with deionized

water, dried, and the solvent is removed to yield the final product.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/169.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b567736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Product
Starting
Materials

Key
Reagents

Yield (%) Purity (%) Reference

Haloxyfop-P-

methyl

2,3-dichloro-

5-

(trifluorometh

yl)pyridine,

(R)-2-(4-

hydroxyphen

oxy) methyl

propionate

K2CO3,

DMSO
95.4 98.5 [3]

Haloxyfop-P-

methyl

3-chloro-2-(4-

hydroxyphen

oxy)-5-

trifluoromethy

lpyridine,

(L)-2-

methylsulfony

loxypropionat

e

K2CO3,

Chlorobenze

ne

83.7 95.2 [5]

Mode of Action: ACCase Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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